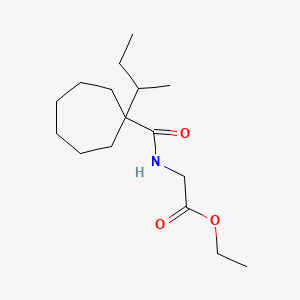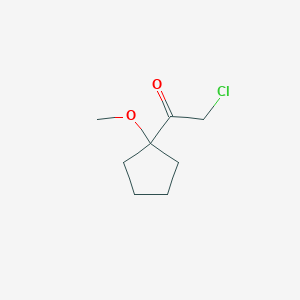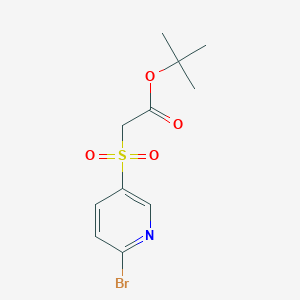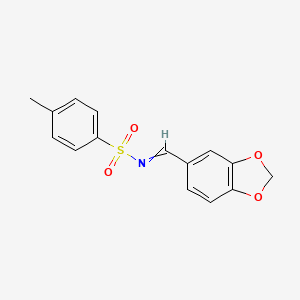
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a complex organic compound with a unique structure It consists of an ethyl ester group attached to a glycine derivative, which is further connected to a cycloheptyl ring substituted with a 1-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate typically involves multiple steps. One common method includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 1-methylpropyl group: This step involves alkylation reactions using reagents such as alkyl halides.
Attachment of the glycine derivative: This is done through amide bond formation, often using coupling agents like carbodiimides.
Esterification: The final step involves the esterification of the glycine derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-((1-cycloheptyl)carbonyl)glycinate: Lacks the 1-methylpropyl group, leading to different chemical and biological properties.
Ethyl N-((1-(1-methylpropyl)cyclohexyl)carbonyl)glycinate: Contains a cyclohexyl ring instead of a cycloheptyl ring, affecting its reactivity and interactions.
Ethyl N-((1-(1-methylpropyl)cyclooctyl)carbonyl)glycinate: Features a larger cyclooctyl ring, which may influence its steric and electronic properties.
属性
CAS 编号 |
56471-41-1 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC 名称 |
ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19) |
InChI 键 |
IQLBHPALSIJIPG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)












